2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone

Description

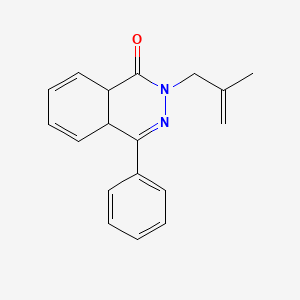

2-(2-Methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone is a bicyclic heteroaromatic compound belonging to the phthalazinone family. Phthalazinones are characterized by a fused benzene and pyridazinone ring system. In this derivative:

- Substituents: The 2-position is substituted with a 2-methyl-2-propenyl group (a branched alkenyl chain), while the 4-position bears a phenyl group.

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)-4-phenyl-4a,8a-dihydrophthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,15-16H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXFLUIBBFCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2C=CC=CC2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone is a derivative of phthalazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in oncology and other therapeutic areas.

The molecular formula of this compound is C18H18N2O, with a molecular weight of approximately 278.35 g/mol. Its structure includes a phthalazinone core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 866153-71-1 |

Biological Activity Overview

Phthalazine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Research indicates that phthalazine derivatives can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, with some compounds achieving IC50 values in the low micromolar range .

- Anticonvulsant Properties : Several studies have highlighted the anticonvulsant potential of phthalazine derivatives, making them candidates for further investigation in epilepsy treatments .

- Antimicrobial Effects : Phthalazine compounds have also been explored for their antimicrobial properties, demonstrating effectiveness against various pathogens .

Study 1: Anticancer Activity

A study by Marzouk et al. reported on the anticancer efficacy of phthalazinone derivatives. Among the synthesized compounds, one derivative exhibited an IC50 value of 17.39 µM against HepG2 (liver cancer) cells, outperforming standard chemotherapy agents like 5-fluorouracil .

Study 2: Structure-Activity Relationship

Research conducted on the structure-activity relationship (SAR) of phthalazinones revealed that modifications at specific positions significantly influence their biological activity. For instance, introducing substituents at the C4 position enhanced anticancer activity against multiple cell lines .

Study 3: Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, several phthalazine derivatives were tested in animal models. The results indicated that certain derivatives could effectively reduce seizure frequency and intensity .

Comparison with Similar Compounds

Comparison with Similar Phthalazinone Derivatives

Structural Modifications and Pharmacological Activities

Substituent Effects at the 2-Position

- Target Compound: The 2-methyl-2-propenyl group is a hydrophobic substituent. Hydrophobic groups at the 2-position are known to enhance bronchodilatory activity by improving membrane permeability .

- KK-505 (2-Ethyl-4-(3-pyridyl)-phthalazinone): Replacing the propenyl group with an ethyl chain retains TXA2 synthetase inhibition but reduces bronchodilation compared to bulkier substituents .

- Azelastine Hydrochloride : Features a hexahydro-1-methyl-1H-azepin-4-yl group at the 2-position, contributing to antihistaminic activity ($ C{22}H{24}ClN_3O \cdot HCl $) .

Substituent Effects at the 4-Position

- Target Compound : The phenyl group at the 4-position lacks heteroatoms, contrasting with active derivatives like KK-505 (3-pyridyl) or KK-562 (5-thiazolyl). Heteroaromatic groups at this position are critical for TXA2 synthetase inhibition .

- 4-(4-Chlorophenyl)-2-methyl-phthalazinone: A chlorinated phenyl substituent (melting point: 147–148°C, density: 1.29 g/cm³) enhances electrophilic interactions but may reduce solubility compared to non-halogenated analogs .

Physicochemical Properties

- Melting Point: Expected to be lower than 4-(4-chlorophenyl)-2-methyl-phthalazinone (147–148°C) due to reduced crystallinity from the propenyl group .

- Hydrophobicity : The 2-methyl-2-propenyl group increases logP compared to polar substituents (e.g., imidazolyl in KK-562), aligning with ’s emphasis on hydrophobicity for bronchodilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.